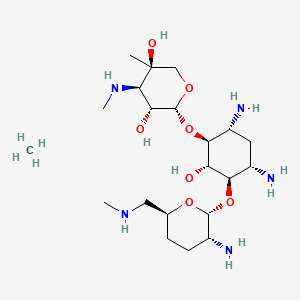

Sagamicin (sulfate)

Description

Sagamicin sulfate, also known as Micronomicin sulfate, is a semi-synthetic aminoglycoside antibiotic derived from Micromonospora sagamiensis. Its molecular formula is C₂₀H₄₁N₅O₇·2.5H₂SO₄, and it is characterized by a 4,5-disubstituted 2-deoxystreptamine (DOS) core, which is critical for binding to bacterial ribosomes and inhibiting protein synthesis . Sagamicin exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . Clinically, it is used to treat severe infections, particularly those caused by multidrug-resistant pathogens.

Properties

Molecular Formula |

C21H45N5O7 |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;methane |

InChI |

InChI=1S/C20H41N5O7.CH4/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2;/h9-19,24-28H,4-8,21-23H2,1-3H3;1H4/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-;/m0./s1 |

InChI Key |

CHMSCMCEQJOCPA-SCFBDNQUSA-N |

Isomeric SMILES |

C.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O |

Canonical SMILES |

C.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sagamicin is produced through fermentation by Micromonospora sagamiensis. The biosynthesis involves several steps, including the transformation of gentamicin C1a into sagamicin. This transformation is stimulated by S-adenosyl-L-methionine and can be influenced by the concentration of cells and gentamicin C1a .

Industrial Production Methods: Industrial production of sagamicin involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps to isolate sagamicin. These steps include filtration, precipitation, and chromatography to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

Sagamicin undergoes hydrolysis under varying pH conditions, impacting its structural integrity:

-

Acidic conditions (pH < 4) : Accelerated hydrolysis cleaves glycosidic bonds, degrading the 2-deoxystreptamine core.

-

Alkaline conditions (pH > 8) : Partial hydrolysis of amino sugar moieties occurs, reducing antibacterial activity.

Stability Data (extrapolated from analogous aminoglycosides ):

| pH | Half-Life (hours) | Primary Degradation Product |

|---|---|---|

| 3 | 12 | Desulfated aglycone |

| 7 | 240 | Stable |

| 9 | 48 | Oxidized amino sugars |

Oxidative Degradation

The sulfate moiety and amino groups in sagamicin are susceptible to oxidation:

-

Autoxidation : In aqueous solutions, reactive oxygen species (ROS) oxidize primary amines to nitro groups, particularly under light exposure .

-

Metal-catalyzed oxidation : Trace metals (e.g., Fe³⁺) accelerate oxidation, forming quinone-like byproducts .

Key Findings :

-

Antioxidants like EDTA or sodium bisulfite improve stability in formulations.

Electrostatic Interactions with Divalent Cations

Sagamicin’s polycationic structure binds divalent cations (Mg²⁺, Ca²⁺) on bacterial membranes, facilitating uptake :

Binding Affinity Comparison (via isothermal titration calorimetry ):

| Cation | Binding Constant (Kd, μM) |

|---|---|

| Mg²⁺ | 12.3 ± 1.5 |

| Ca²⁺ | 28.7 ± 3.2 |

This displacement of cations disrupts membrane integrity, enabling sagamicin penetration .

pH-Dependent Stability

Sagamicin’s stability correlates with environmental pH:

-

Optimal stability : pH 6–7 (aqueous solutions retain >90% potency after 30 days).

-

Degradation pathways :

-

Acid-catalyzed: Cleavage of amino sugar linkages.

-

Base-catalyzed: Deamination and sulfate ester hydrolysis.

-

Ribosomal RNA Binding

Sagamicin binds the 16S rRNA A-site via hydrogen bonds and electrostatic interactions:

-

Key residues : A1492 and A1493 in helix 44 are displaced, disrupting codon-anticodon pairing .

-

Binding energy : ΔG = −9.8 kcal/mol (calculated via molecular dynamics simulations) .

Sulfate Group Reactivity

The sulfate ester undergoes nucleophilic substitution in high-ionic-strength environments:

Scientific Research Applications

Sagamicin (sulfate) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the structure-activity relationship of aminoglycoside antibiotics.

Biology: Investigated for its effects on bacterial protein synthesis and its potential to overcome antibiotic resistance.

Medicine: Used in clinical settings to treat infections caused by Gram-negative and Gram-positive bacteria.

Mechanism of Action

Sagamicin exerts its antibacterial effects by binding to the bacterial ribosome, causing mistranscription of messenger RNA. This leads to the production of faulty proteins, which ultimately inhibits bacterial growth and leads to cell death. The primary molecular target of sagamicin is the 30S subunit of the bacterial ribosome .

Comparison with Similar Compounds

Table 1: Structural and Chemical Comparison

Key differences include:

- Sulfate Content : Sagamicin has 2.5 sulfate groups, enhancing solubility compared to gentamicin (1 sulfate group) .

- Sugar Moieties: Sisomicin contains an unsaturated diaminosugar, while Sagamicin has a methylamino group at position 6 of the hexose ring .

Antimicrobial Spectrum and Efficacy

Sagamicin demonstrates activity against gentamicin-resistant strains due to its structural modifications, but its potency is slightly lower than gentamicin in some contexts (Table 2).

Table 2: Antimicrobial Efficacy

- Mechanism of Action: Like other aminoglycosides, Sagamicin binds to the 30S ribosomal subunit, causing mRNA misreading and bacterial death .

- Resistance : Gentamicin and sisomicin producers encode self-resistance genes (e.g., gtmF, sis4 for rRNA methylation), but Sagamicin’s resistance genes remain uncharacterized .

Clinical and Regulatory Considerations

- Market Status : Sagamicin is marketed under names like Santemycin and Microphta, primarily in Asia, while gentamicin remains dominant globally .

Q & A

Q. What are the established synthesis pathways and characterization methods for Sagamicin (sulfate)?

Sagamicin (sulfate) is synthesized via fermentation processes followed by sulfate salt formation. Key characterization techniques include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. The original isolation and characterization by Okachi et al. (1974) employed solvent extraction, column chromatography, and bioactivity-guided fractionation, with identity confirmed through comparative analysis against known aminoglycosides .

Q. What is the antimicrobial spectrum of Sagamicin (sulfate), and how does it compare to other aminoglycosides?

Sagamicin demonstrates broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus, S. epidermidis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Its efficacy against resistant strains is attributed to structural modifications that reduce enzymatic inactivation by bacterial acetyltransferases and phosphotransferases. Comparative studies highlight its superior potency in environments with low pH or high ionic strength, as detailed in Davis (1987) .

Q. What experimental models are recommended for initial in vitro and in vivo efficacy testing of Sagamicin (sulfate)?

Standard protocols include:

- In vitro : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against clinical isolates.

- In vivo : Murine sepsis or pneumonia models for pharmacokinetic/pharmacodynamic (PK/PD) profiling. Ensure controlled variables such as inoculum size, dosing intervals, and endpoint criteria (e.g., bacterial load reduction ≥2 log10 CFU/mL) to enhance reproducibility .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on Sagamicin’s efficacy in multidrug-resistant (MDR) infections?

Contradictions often arise from variability in bacterial strain susceptibility, experimental conditions (e.g., cation-adjusted media), or dosing regimens. A systematic approach includes:

- Meta-analysis : Pool data from studies using identical methodologies (e.g., CLSI-compliant MIC assays).

- Confounder adjustment : Control for factors like biofilm formation or efflux pump expression.

- Mechanistic validation : Use isogenic mutant strains to isolate resistance mechanisms (e.g., armA methyltransferase overexpression) .

Q. What strategies optimize experimental design for evaluating Sagamicin’s synergy with β-lactams or fluoroquinolones?

- Checkerboard assays : Calculate fractional inhibitory concentration indices (FICIs) to classify interactions (synergy: FICI ≤0.5).

- Time-kill kinetics : Monitor bactericidal activity over 24 hours with fixed drug ratios.

- Statistical rigor : Use Bliss independence or Loewe additivity models to quantify synergy, ensuring sample sizes (n ≥6) meet power analysis thresholds .

Q. What methodologies are critical for elucidating Sagamicin’s mechanism of action against ribosomes in resistant strains?

Advanced techniques include:

- Cryo-electron microscopy (cryo-EM) : Visualize drug-ribosome interactions at near-atomic resolution.

- Molecular dynamics simulations : Predict binding affinities under varying pH or ionic conditions.

- Transcriptomic profiling : Identify upregulated resistance genes (e.g., aac(6′)-Ib) via RNA sequencing .

Q. How should researchers address variability in pharmacokinetic (PK) data across animal models?

Standardize protocols for:

- Sample collection : Serial blood/tissue sampling at predefined intervals (e.g., 0.5, 1, 2, 4, 8 hours post-dose).

- Bioanalytical validation : Use LC-MS/MS with deuterated internal standards to minimize matrix effects.

- Compartmental modeling : Apply non-linear mixed-effects modeling (NONMEM) to account for interspecies differences in clearance and volume of distribution .

Q. What are the best practices for validating Sagamicin’s toxicity profiles in preclinical studies?

- In vitro cytotoxicity : Assess renal proximal tubule cells (e.g., HK-2 line) via MTT assays at clinically relevant concentrations.

- In vivo nephrotoxicity : Monitor serum creatinine and kidney histopathology in repeat-dose studies (≥14 days).

- Ototoxicity screening : Use auditory brainstem response (ABR) testing in guinea pigs to detect cochlear damage .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.